molecular formula C8H6BrIO2 B13663162 2-Bromo-6-iodo-3-methylbenzoic acid

2-Bromo-6-iodo-3-methylbenzoic acid

Cat. No.: B13663162
M. Wt: 340.94 g/mol
InChI Key: CGFDIPSKMNLXPZ-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-3-methylbenzoic acid is a halogenated benzoic acid derivative featuring bromine and iodine atoms at the 2- and 6-positions of the aromatic ring, respectively, and a methyl group at the 3-position. This compound’s unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H6BrIO2

Molecular Weight

340.94 g/mol

IUPAC Name

2-bromo-6-iodo-3-methylbenzoic acid

InChI

InChI=1S/C8H6BrIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CGFDIPSKMNLXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodo-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and iodination of 3-methylbenzoic acid. The process may involve the following steps:

    Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodo-3-methylbenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation of the methyl group can yield benzoic acid derivatives.

    Reduction Products: Reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

2-Bromo-6-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-methylbenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new compounds. The presence of electron-withdrawing groups (bromine and iodine) can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent type and position critically influence the physical, chemical, and functional properties of benzoic acid derivatives. Key analogs include:

Compound Name Molecular Formula Key Substituents Key Properties/Applications
2-Bromo-6-nitrobenzoic acid C₇H₄BrNO₄ Br (2), NO₂ (6) High polarity due to nitro group; used in cyclization reactions
2-Bromo-3-methyl-5-nitrobenzoic acid C₈H₆BrNO₄ Br (2), CH₃ (3), NO₂ (5) Enhanced steric hindrance; intermediate in heterocyclic synthesis
2-Amino-4-bromo-6-methylbenzoic acid C₈H₈BrNO₂ NH₂ (2), Br (4), CH₃ (6) Increased solubility; potential in drug discovery
6-Bromo-2-fluoro-3-methoxybenzoic acid C₈H₆BrFO₃ Br (6), F (2), OCH₃ (3) Fluorine enhances metabolic stability; used in medicinal chemistry

Key Observations :

  • However, bromine is more commonly used in cross-coupling reactions (e.g., Suzuki, Sonogashira) due to cost and reactivity .
  • Nitro vs. Iodo Groups : The nitro group (electron-withdrawing) increases acidity and polarity compared to iodine (weakly electron-withdrawing), affecting solubility and reaction kinetics .
  • Amino/Methoxy Substitutions: Amino groups improve solubility but reduce stability, while methoxy groups enhance lipophilicity, influencing pharmacokinetic profiles .

Physical and Chemical Properties

Limited data from analogs suggest trends:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
2-Bromo-6-nitrobenzoic acid 86 (reported) Not available Not available
2-Bromo-3-nitrobenzoic acid 85 (reported) Not available Not available
2-Amino-4-bromo-6-methylbenzoic acid ~230 (calculated) Not available Not available

Inferences for Target Compound :

  • Molecular Weight : Estimated ~341 g/mol (C₈H₆BrIO₂), significantly higher than bromo-nitro analogs due to iodine’s atomic mass.
  • Melting Point: Likely lower than nitro-substituted analogs (due to reduced polarity) but higher than amino derivatives (weaker intermolecular hydrogen bonding).

Challenges for Iodo-Substituted Analogs :

  • Iodine’s larger atomic radius may necessitate modified reaction conditions (e.g., higher catalyst loading or longer reaction times) compared to bromine.

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